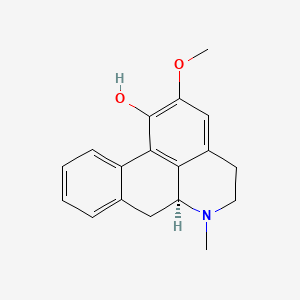

Lirinidine

Description

from Nelumbro nucifera; RN given refers to (S)-isome

Properties

IUPAC Name |

(6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVXMURDCBMPRH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=CC=C43)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54383-28-7 | |

| Record name | Lirinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Liriodenine in Cancer Cells

Note: The user's query for "Lirinidine" likely contains a typographical error, as the preponderance of scientific literature points to "Liriodenine," an oxoaporphine alkaloid with well-documented anticancer properties. This guide will focus on the mechanism of action of Liriodenine.

Executive Summary

Liriodenine is a naturally occurring alkaloid isolated from various plant species, including those of the Annonaceae and Magnoliaceae families. It has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This document provides a comprehensive overview of the molecular mechanisms through which Liriodenine exerts its anticancer effects, focusing on its role in inducing apoptosis and promoting cell cycle arrest. The primary mechanism involves the upregulation of the p53 tumor suppressor protein, which triggers a cascade of downstream events culminating in programmed cell death. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanisms of Action

Liriodenine's anticancer activity is primarily attributed to two interconnected cellular processes: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Liriodenine is a potent inducer of apoptosis in various cancer cell types. The central event in this process is the activation of the intrinsic (mitochondrial) apoptotic pathway. This is achieved through the modulation of key regulatory proteins. Studies have shown that Liriodenine treatment leads to an upregulation of the tumor suppressor protein p53[1][2][3][4]. Activated p53, in turn, influences the balance of the Bcl-2 family of proteins, causing a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax[3][5]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm[5]. Cytoplasmic cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of the executioner caspase-3, which orchestrates the dismantling of the cell[5][6].

Cell Cycle Arrest

In addition to inducing apoptosis, Liriodenine disrupts the normal progression of the cell cycle, preventing cancer cell proliferation. Depending on the cancer cell type, Liriodenine has been shown to cause cell cycle arrest at different phases. For instance, it induces G2/M phase arrest in human lung adenocarcinoma (A549) cells and S phase arrest in ovarian cancer (CAOV-3) cells[5][7]. In human hepatoma cell lines (HepG2 and SK-Hep-1), it has been observed to induce G1 arrest[8]. This cell cycle blockade is associated with the modulation of key cell cycle regulatory proteins, such as a reduction in Cyclin D1 and an accumulation of Cyclin B1[3][7].

Key Signaling Pathways

p53-Mediated Apoptotic Pathway

The upregulation of p53 is a cornerstone of Liriodenine's mechanism of action[1][2][3][4][8]. In response to cellular stress induced by Liriodenine, p53 levels increase, transactivating target genes that promote apoptosis. A critical part of this pathway is the regulation of the Bcl-2 protein family, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.

Cell Cycle Regulation Pathway

Liriodenine's ability to halt cell proliferation is mediated by its interference with the cell cycle machinery. By downregulating key cyclins, such as Cyclin D1, and causing the accumulation of others, like Cyclin B1, it prevents cells from passing critical checkpoints, leading to arrest in the G1, S, or G2/M phase[3][5][7].

Quantitative Data Summary

The cytotoxic efficacy of Liriodenine is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and exposure times.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | 9.20 | Not Specified | [6] |

| A549 | Lung Adenocarcinoma | 8.07 | Not Specified | [6] |

| CAOV-3 | Ovarian Cancer | 37.3 | 24 | [5] |

| 26.3 | 48 | [9] | ||

| 23.1 | 72 | [9] | ||

| HT-29 | Colon Carcinoma | 10.62 | Not Specified | [6] |

| P-388 | Murine Leukemia | 9.60 | Not Specified | [6] |

| KB | Human Epidermoid Carcinoma | 11.02 | Not Specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Liriodenine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Treat the cells with various concentrations of Liriodenine (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours)[3].

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells (e.g., CAOV-3) in 6-well plates and treat with the IC50 concentration of Liriodenine for various time points (e.g., 24, 48, 72 hours)[9].

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold 1X PBS.

-

Cell Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[10].

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition and Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptosis), Annexin V+/PI+ (late apoptosis/necrosis)[11][12].

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture and treat cells with Liriodenine as described previously.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins.

-

Cell Lysis: Treat 1 x 10^6 cells with Liriodenine for 48 hours, then lyse the cells using RIPA buffer[3].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit[3].

-

SDS-PAGE: Separate 50 µg of total protein per sample on a 10% SDS-polyacrylamide gel[3].

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature[3].

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Cyclin D1, VEGF, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

General Experimental Workflow

Conclusion and Future Directions

Liriodenine exhibits potent anticancer activity across a spectrum of cancer cell lines primarily by inducing p53-mediated apoptosis and cell cycle arrest. Its ability to modulate key regulatory proteins like p53, Bcl-2 family members, and cyclins underscores its potential as a therapeutic agent. Future research should focus on preclinical in vivo studies to evaluate its efficacy and toxicity in animal models. Furthermore, investigating potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies in cancer treatment. The development of novel drug delivery systems may also enhance the bioavailability and targeted delivery of Liriodenine, improving its therapeutic index.

References

- 1. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti‐Cancer Effect of Liriodenine on Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liriodenine inhibits the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Lirinidine: A Technical Guide to its Antioxidant Activity and Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirinidine, an aporphine alkaloid isolated from plants of the Liriodendron genus, has garnered attention for its potential pharmacological activities. Among these, its antioxidant properties are of significant interest to researchers exploring novel therapeutic agents for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the antioxidant activity of this compound, focusing on the quantitative data from key assays and the detailed experimental protocols used for its evaluation.

Core Antioxidant Activity of this compound

This compound has been shown to possess antioxidant capabilities, primarily demonstrating ferric reducing power and, to a lesser extent, radical scavenging activity in in vitro studies[1][2]. The antioxidant potential of this compound and other compounds isolated from Liriodendron tulipifera has been evaluated using several standard assays.

Quantitative Antioxidant Data

The following table summarizes the quantitative data on the antioxidant activity of (+)-Lirinidine from a key study.

| Assay | Compound | Concentration (µM) | Activity (%) | Positive Control | Control Activity (%) |

| DPPH Radical Scavenging | (+)-Lirinidine | 100 | 6.5 | Vitamin C | 88.5 |

| Ferrous Ion Chelating | (+)-Lirinidine | 100 | - | EDTA | - |

| Ferric Reducing Antioxidant Power (FRAP) | (+)-Lirinidine | 100 | - | BHA | - |

Data sourced from Kuo et al., 2014[3]. Note: Specific quantitative values for Ferrous Ion Chelating and FRAP assays for this compound were not provided in the reference, though it was stated to have medium ferric reducing power[1][2].

Experimental Protocols for Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols for the primary assays used to characterize the antioxidant activity of this compound.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Experimental Workflow:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

-

A 0.1 mM solution of DPPH in methanol is prepared.

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 100 µM.

-

100 µL of the this compound solution is mixed with 100 µL of the DPPH solution in a 96-well plate.

-

The mixture is incubated at room temperature for 30 minutes in the dark.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

Vitamin C is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions, which can catalyze the formation of reactive oxygen species.

Principle: The compound competes with ferrozine for the binding of ferrous ions. A decrease in the formation of the red-colored ferrozine-Fe²⁺ complex, measured by a decrease in absorbance at 562 nm, indicates the chelating activity of the compound.

Experimental Workflow:

Caption: Workflow for the Ferrous Ion Chelating Assay.

Detailed Protocol:

-

A 50 µL aliquot of this compound solution (100 µM in methanol) is mixed with 50 µL of 2 mM ferrous chloride (FeCl₂).

-

The mixture is incubated for 5 minutes.

-

100 µL of 5 mM ferrozine is added to initiate the reaction.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance of the resulting solution is measured at 562 nm.

-

Ethylenediaminetetraacetic acid (EDTA) is used as the positive control.

-

The percentage of chelating effect is calculated using the formula: Chelating Effect (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without sample), and A_sample is the absorbance of the reaction mixture with the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 595 nm.

Experimental Workflow:

References

Botanical Origins and Traditional Medicine

An In-depth Technical Guide to the Ethnobotanical and Pharmacological Role of Liriodenine

Executive Summary: Liriodenine, an oxoaporphine alkaloid, is a significant bioactive compound isolated from numerous plant families, notably the Annonaceae and Magnoliaceae. Historically, plants containing this alkaloid have been utilized in traditional medicine systems, such as in China and India, for the treatment of various ailments, including tumors.[1] Modern pharmacological research has substantiated these traditional claims, revealing potent anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive overview of Liriodenine's role, from its ethnobotanical roots to its well-documented mechanisms of action, supported by quantitative bioactivity data and detailed experimental protocols for researchers in drug development.

Liriodenine was first isolated from the Tulip Tree (Liriodendron tulipifera L.) and is considered a chemotaxonomic marker in families like Annonaceae.[2][3] Its presence is widespread, primarily in the Magnoliaceae, Annonaceae, Rutaceae, and Menispermaceae families.[3][4]

The use of Liriodenine-containing plants in traditional medicine provides the foundational context for its modern investigation. For instance:

-

In traditional Chinese medicine, Zanthoxylum nitidum, a known source of Liriodenine, has been used for its anticancer properties.[5]

-

In India, Michelia champaca has been traditionally applied for treating abdominal tumors.[1]

-

Plants from the Annonaceae family are widely used in folk medicine, and Liriodenine is one of the most abundant and biologically studied alkaloids from this family.[6][7]

These ethnobotanical applications have directly spurred scientific inquiry into Liriodenine's potent cytotoxic and antimicrobial effects.

Validated Pharmacological Activities

Extensive in vitro and in vivo studies have confirmed a broad spectrum of biological activities for Liriodenine, validating its traditional uses.

Anticancer and Cytotoxic Activity

Liriodenine exhibits significant cytotoxic effects across a wide range of human cancer cell lines. Its primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][8] Key findings include its efficacy against ovarian, lung, breast, and colon cancer cells.[2][8][9] The biological activity is often attributed to its ability to intercalate with DNA.[4][5]

Antimicrobial and Antifungal Activity

The alkaloid has demonstrated potent activity against various pathogens. It is effective against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis.[3] Its antifungal properties are notable against Candida albicans, Aspergillus niger, and phytopathogenic fungi like Rhizopus stolonifer.[3][10][11]

Other Pharmacological Effects

Beyond its cytotoxic and antimicrobial roles, Liriodenine has been reported to possess:

-

Anti-inflammatory Properties

Quantitative Bioactivity Data

The potency of Liriodenine has been quantified in numerous studies. The following tables summarize its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and its minimum inhibitory concentration (MIC) against microbial pathogens.

Table 1: Anticancer Activity (IC₅₀) of Liriodenine

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| CAOV-3 | Ovarian Cancer | 37.3 ± 1.06 | 24 | [2][12] |

| CAOV-3 | Ovarian Cancer | 26.3 ± 0.07 | 48 | [2] |

| CAOV-3 | Ovarian Cancer | 23.1 ± 1.62 | 72 | [2] |

| SKOV-3 | Ovarian Cancer | 68.0 ± 1.56 | 24 | [2] |

| SKOV-3 | Ovarian Cancer | 61.1 ± 3.09 | 48 | [2] |

| SKOV-3 | Ovarian Cancer | 46.5 ± 1.55 | 72 | [2] |

| A549 | Lung Adenocarcinoma | 2.6 | Not Specified | [3] |

| MCF-7 | Breast Cancer | 9.20 | Not Specified | [13] |

| HT-29 | Colon Cancer | 10.62 | Not Specified | [13] |

| P-388 | Leukemia | 2.1 | Not Specified | [3] |

| KB | Oral Epidermoid Carcinoma | 3.6 | Not Specified | [3] |

| HCT-8 | Ileocecal Adenocarcinoma | 2.5 | Not Specified | [3] |

Table 2: Antimicrobial Activity (MIC) of Liriodenine

| Microorganism | Type | MIC (µg/mL) | Reference |

| Paracoccidioides spp. | Fungus | 1.95 | [14] |

| Histoplasma capsulatum | Fungus | 1.95 | [14] |

| Cryptococcus neoformans | Fungus | 62.5 | [14] |

| Cryptococcus gattii | Fungus | 62.5 | [14] |

| Candida spp. | Fungus | 125 - 250 | [14] |

| Rhizopus stolonifer | Fungus | 27.5 | [10] |

| Aspergillus glaucus | Fungus | 55.1 | [10] |

Key Signaling Pathways and Mechanisms of Action

Liriodenine's anticancer effects are primarily mediated through the induction of the intrinsic mitochondrial apoptosis pathway and modulation of the cell cycle.

Induction of Apoptosis

Liriodenine triggers apoptosis through a cascade of molecular events. It downregulates anti-apoptotic proteins like Bcl-2 and survivin while upregulating the pro-apoptotic protein Bax.[2][9][12] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2][12] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[2][13][15] Furthermore, Liriodenine has been shown to upregulate the tumor suppressor protein p53, which plays a critical role in apoptosis induction.[9][16]

Figure 1. Liriodenine-induced intrinsic apoptosis signaling pathway.

Experimental Protocols

Reproducibility in research is paramount. This section details common methodologies for assessing the bioactivity of Liriodenine.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from studies on human ovarian cancer cells.[2]

-

Cell Seeding: Culture human cancer cells (e.g., CAOV-3) until confluent. Harvest the cells, centrifuge at 1,800 rpm for 5 minutes, and resuspend to a concentration of 1x10⁶ cells/mL. Seed the cells in a 96-well plate.

-

Treatment: Prepare various concentrations of Liriodenine. Treat the seeded cells and incubate for specified time periods (e.g., 24, 48, 72 hours) at 37°C. Use an appropriate solvent control and a positive control (e.g., cisplatin).

-

MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for 3 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of Liriodenine that inhibits cell growth by 50% compared to the untreated control.

Figure 2. Experimental workflow for determining IC₅₀ via MTT assay.

Protocol for Antifungal Susceptibility (Broth Microdilution)

This protocol is based on CLSI and EUCAST standards for determining Minimum Inhibitory Concentration (MIC).[14]

-

Preparation of Liriodenine: Dissolve Liriodenine in a suitable solvent (e.g., DMSO). Prepare serial dilutions in RPMI 1640 medium to achieve final testing concentrations (e.g., ranging from 0.97 to 500 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested according to CLSI guidelines.

-

Assay Setup: In a 96-well microplate, add 100 µL of each Liriodenine dilution. Then, add the standardized fungal inoculum to each well.

-

Controls: Include a growth control (medium + inoculum), a sterility control (medium only), and a solvent toxicity control. A standard antifungal agent (e.g., Amphotericin B) should be used as a positive control.

-

Incubation: Incubate the plate under appropriate conditions for the specific fungus (e.g., 37°C for 48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of Liriodenine that causes complete visual inhibition of fungal growth.[17]

Conclusion

Liriodenine stands as a compelling example of a natural product whose traditional medicinal use is strongly supported by modern scientific evidence. Its robust anticancer and antimicrobial activities, underpinned by well-defined molecular mechanisms, make it a valuable lead compound for drug discovery and development. The data and protocols presented in this guide offer a technical foundation for researchers aiming to further explore the therapeutic potential of this potent alkaloid. Ongoing research is essential to translate its demonstrated in vitro efficacy into viable clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scite.ai [scite.ai]

- 5. Synthesis, characterization, and in vitro antitumor properties of gold(III) compounds with the traditional Chinese medicine (TCM) active ingredient liriodenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liriodenine, early antimicrobial defence in Annona diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti‐Cancer Effect of Liriodenine on Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Antibacterial and antifungal activity of liriodenine and related oxoaporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Antifungal activity of liriodenine on agents of systemic mycoses, with emphasis on the genus Paracoccidioides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomedgrid.com [biomedgrid.com]

- 16. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Lirinidine (Liraglutide): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Lirinidine" yielded limited and often contradictory results, suggesting a likely misspelling. The pharmacological profile, mechanism of action, and clinical data strongly indicate that the intended compound is Liraglutide . This guide proceeds with a comprehensive analysis of Liraglutide.

Introduction

Liraglutide is a long-acting, acylated analogue of human glucagon-like peptide-1 (GLP-1), developed for the treatment of type 2 diabetes and obesity.[1][2] It is a GLP-1 receptor agonist with 97% amino acid sequence homology to native human GLP-1.[3][4] The structural modifications, specifically the substitution of arginine for lysine at position 34 and the attachment of a C16 fatty acid (palmitic acid) via a glutamic acid spacer to lysine at position 26, confer a prolonged duration of action.[2][5] This allows for once-daily subcutaneous administration.[6] This document provides a detailed overview of the pharmacological properties of Liraglutide, including its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical and clinical findings.

Mechanism of Action

Liraglutide exerts its therapeutic effects by acting as a full agonist at the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor.[2][7] The binding of Liraglutide to the GLP-1R activates the Gs alpha subunit, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][5] This signaling cascade has several downstream effects that contribute to glycemic control and weight reduction.

1.1. Pancreatic Effects:

-

Glucose-Dependent Insulin Secretion: Increased cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion.[3] This effect is glucose-dependent, meaning insulin release is augmented primarily in the presence of elevated blood glucose, which minimizes the risk of hypoglycemia.[4][8]

-

Suppression of Glucagon Secretion: Liraglutide suppresses the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[1] This leads to a reduction in hepatic glucose output.

-

β-Cell Health: Preclinical studies in animal models suggest that Liraglutide may improve β-cell function and increase β-cell mass by promoting proliferation and inhibiting apoptosis.[2][6][9]

1.2. Extra-Pancreatic Effects:

-

Delayed Gastric Emptying: Liraglutide slows the rate at which food leaves the stomach, which contributes to a reduction in postprandial glucose excursions.[1][10]

-

Appetite Regulation and Weight Management: GLP-1 receptors are present in areas of the brain involved in appetite regulation, such as the hypothalamus.[3][11] Liraglutide is thought to reduce appetite and food intake by acting on these central pathways, leading to weight loss.[10][11]

Signaling Pathway of Liraglutide at the GLP-1 Receptor

Caption: Liraglutide activates the GLP-1R, leading to cAMP production and downstream effects.

Pharmacodynamics

The pharmacodynamic effects of Liraglutide are a direct consequence of its mechanism of action. Clinically, these effects manifest as improved glycemic control and weight loss.

2.1. Glycemic Control:

Liraglutide has been shown to significantly reduce HbA1c levels in patients with type 2 diabetes.[12] It improves both fasting and postprandial glucose control.[8] The glucose-dependent nature of its insulinotropic and glucagonostatic effects contributes to a low risk of hypoglycemia, particularly when not used in combination with secretagogues like sulfonylureas.[4][6]

2.2. Weight Management:

Clinical trials have consistently demonstrated that Liraglutide treatment leads to a dose-dependent reduction in body weight in both diabetic and non-diabetic individuals with obesity.[12][13] This effect is primarily attributed to reduced energy intake.[14]

Table 1: In Vitro Potency of Liraglutide

| Assay Parameter | Cell Line | Condition | Value (pM) |

| EC50 (cAMP production) | CHO cells expressing human GLP-1R | 0% Serum Albumin | 0.915 |

| EC50 (cAMP production) | CHO cells expressing human GLP-1R | 0.1% Bovine Serum Albumin (BSA) | 31 |

| EC50 (cAMP production) | CHO cells expressing human GLP-1R | 0.1% Ovalbumin (OVA) | 3.45 |

| EC50 (cAMP production) | CHO cells expressing human GLP-1R | 4.4% Human Serum Albumin (HSA) | 3400 |

Data sourced from a study establishing relationships between in vitro potency and clinical efficacious concentrations.[15]

Table 2: Efficacy of Liraglutide in Clinical Trials (LEAD and SCALE Programs)

| Trial (Population) | Liraglutide Dose | Mean HbA1c Reduction | Mean Weight Change |

| LEAD-2 (T2D on Metformin) | 1.8 mg | -1.0% | -2.8 kg |

| LEAD-2 (T2D on Metformin) | 1.2 mg | -1.0% | -2.6 kg |

| SCALE Diabetes (T2D, Overweight/Obese) | 3.0 mg | -1.3% | -5.9% |

| SCALE Obesity & Pre-diabetes (Non-diabetic, Obese) | 3.0 mg | N/A | -8.0% |

Data compiled from published results of the LEAD and SCALE clinical trial programs.[16][17][18]

Pharmacokinetics

The pharmacokinetic profile of Liraglutide is characterized by slow absorption, a long half-life, and high protein binding, which makes it suitable for once-daily dosing.[8]

Table 3: Pharmacokinetic Parameters of Liraglutide

| Parameter | Value |

| Bioavailability (subcutaneous) | ~55% |

| Time to Maximum Concentration (Tmax) | 8 - 12 hours |

| Terminal Half-life (t1/2) | ~13 hours |

| Volume of Distribution (Vd) | ~13 L |

| Plasma Protein Binding | >98% (primarily to albumin) |

Data compiled from multiple pharmacokinetic studies.[3][5][8]

3.1. Absorption:

Following subcutaneous injection, Liraglutide is slowly absorbed, with peak plasma concentrations achieved between 8 and 12 hours.[3][19] The absolute bioavailability is approximately 55%.[8]

3.2. Distribution:

Liraglutide has a relatively small volume of distribution, indicating that it is primarily distributed within the vascular space.[3] It is extensively bound to plasma proteins (>98%), predominantly albumin.[5] This high degree of protein binding protects it from rapid degradation and renal clearance, contributing to its long half-life.[1]

3.3. Metabolism and Excretion:

Liraglutide is metabolized in a manner similar to large proteins, without a specific organ as a major route of elimination.[3] It is endogenously metabolized by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidases, though at a much slower rate than native GLP-1.[5] The metabolites are excreted in the urine and feces.[3][19]

Experimental Protocols

4.1. In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

-

Objective: To determine the in vitro potency (EC50) of Liraglutide by measuring its ability to stimulate cAMP production in cells expressing the human GLP-1 receptor.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GLP-1 receptor are cultured to sub-confluence.[10]

-

Assay Preparation: Cells are seeded into 96-well plates. On the day of the assay, the culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]

-

Compound Treatment: Cells are treated with varying concentrations of Liraglutide.

-

Incubation: The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.[12]

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[12]

-

Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value.[10]

-

4.2. In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in a Mouse Model of Diabetes

-

Objective: To assess the effect of Liraglutide on glucose tolerance in a diabetic animal model.

-

Methodology:

-

Animal Model: A suitable mouse model of diabetes is used, such as db/db mice or alloxan-induced diabetic mice.[6][11]

-

Acclimatization and Treatment: Animals are acclimatized and treated with Liraglutide or vehicle via subcutaneous injection for a specified duration.[6][20]

-

Fasting: Mice are fasted for a defined period (e.g., 4-6 hours) prior to the test.[17][20]

-

Baseline Glucose: A baseline blood sample is taken from the tail vein to measure blood glucose (t=0).[17]

-

Glucose Challenge: A bolus of glucose (e.g., 1-2 g/kg body weight) is administered via intraperitoneal injection.[21][22]

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[21][22]

-

Data Analysis: Blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

-

Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT)

Caption: A typical workflow for conducting an IPGTT in a preclinical animal model.

4.3. SCALE Clinical Trial Protocol (Representative Example)

-

Objective: To evaluate the efficacy and safety of Liraglutide 3.0 mg for weight management in individuals with obesity.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[1]

-

Participants: Individuals with a BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities (e.g., hypertension, dyslipidemia), who do not have type 2 diabetes.[1]

-

Randomization: Participants are randomized (e.g., 2:1 ratio) to receive either Liraglutide 3.0 mg or a matching placebo.[1]

-

Intervention:

-

Duration: The trial typically includes a treatment period of 56 weeks.[1]

-

Primary Endpoints: Co-primary endpoints often include the mean percentage change in body weight, the percentage of participants achieving ≥5% weight loss, and the percentage of participants achieving ≥10% weight loss.

-

Data Analysis: Efficacy is assessed using statistical comparisons between the Liraglutide and placebo groups.

-

Conclusion

Liraglutide is a potent GLP-1 receptor agonist with a well-defined pharmacological profile. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and central appetite regulation, provides a multifaceted approach to the management of type 2 diabetes and obesity. The pharmacokinetic properties of Liraglutide, particularly its extended half-life, allow for convenient once-daily dosing. Extensive preclinical and clinical research has established its efficacy in improving glycemic control and promoting significant weight loss, with a generally favorable safety profile. This technical guide provides a foundational understanding of the core pharmacological attributes of Liraglutide for professionals in the field of drug research and development.

References

- 1. A Randomized, Controlled Trial of 3.0 mg of Liraglutide in Weight Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liraglutide: the therapeutic promise from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Liraglutide Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice | PLOS One [journals.plos.org]

- 7. Liraglutide improves pancreatic Beta cell mass and function in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GLP-1 derivative liraglutide in rats with β-cell deficiencies: influence of metabolic state on β-cell mass dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liraglutide improved the cognitive function of diabetic mice via the receptor of advanced glycation end products down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The human glucagon-like peptide-1 analogue liraglutide preserves pancreatic beta cells via regulation of cell kinetics and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. design-of-the-liraglutide-effect-and-action-in-diabetes-evaluation-of-cardiovascular-outcome-results-leader-trial - Ask this paper | Bohrium [bohrium.com]

- 17. vmmpc.org [vmmpc.org]

- 18. Efficacy and safety comparison of liraglutide, glimepiride, and placebo, all in combination with metformin, in type 2 diabetes: the LEAD (liraglutide effect and action in diabetes)-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Liraglutide 3.0 mg and Intensive Behavioral Therapy (IBT) for Obesity in Primary Care: The SCALE IBT Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. diacomp.org [diacomp.org]

- 22. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

Lirinidine Derivatives: A Technical Guide to their Potential Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lirinidine and its Analogs

This compound is a naturally occurring aporphine alkaloid, a class of nitrogen-containing heterocyclic compounds. Aporphine alkaloids are known for their diverse and potent biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. While research on this compound itself is somewhat limited, the broader family of aporphine alkaloids has been extensively studied, revealing a wide range of potential therapeutic applications, including anticancer and anti-inflammatory effects. This technical guide will provide an in-depth overview of the synthesis, bioactivities, and mechanisms of action of this compound and its structural analogs, with a focus on their potential for drug development.

Potential Bioactivities of this compound Derivatives

Aporphine alkaloids, as a class, exhibit a remarkable spectrum of biological activities. The planar aromatic structure of the aporphine core allows for intercalation with DNA, and various substitutions on the ring system can modulate their interaction with specific biological targets.

Anticancer Activity

Numerous aporphine alkaloids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms for their anticancer activity are multifaceted and include the inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair, and the induction of apoptosis (programmed cell death).

One notable example is the aporphine alkaloid Taspine, which has shown anti-tumor activity.[2] Furthermore, synthetic derivatives of oxoaporphine alkaloids have been shown to be more potent cytotoxic agents than their lead compounds.[3] Studies on the aporphine alkaloid (+)-xylopine have shown cytotoxic activity against HepG2 cells with an IC50 value of 1.87 μg/mL.[4] Another study reported that the aporphine alkaloid crebanine exhibited remarkable cytotoxic activity against K562 chronic myeloid leukemia blood cancer cells.[3]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Several aporphine alkaloids have been investigated for their anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key signaling pathways that regulate the production of pro-inflammatory mediators.

For instance, the aporphine alkaloid nuciferine has been shown to alleviate intestinal inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Another aporphine alkaloid, protopine, also exhibits anti-inflammatory effects by blocking MAPK and NF-κB signaling.[6] A derivative of the aporphine alkaloid Taspine, SMU-Y6, was identified as a potent and selective inhibitor of Toll-like receptor 2 (TLR2), a key player in the inflammatory response.[2] This derivative was shown to block the downstream NF-κB and MAPK signaling pathways.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for selected aporphine alkaloids.

Table 1: Anticancer Activity of Aporphine Alkaloids

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| (+)-Xylopine | HepG2 | 1.87 µg/mL | [4] |

| Xylopine | MG-63 (osteosarcoma) | 5.5 µg/mL | [7] |

| Oxoaporphine Derivatives | Various | 5-50 µM (Topoisomerase I inhibition) | [3] |

| Crebanine | K562 (Chronic Myeloid Leukemia) | 37.545% inhibition at 500µM | [3] |

Table 2: Anti-inflammatory Activity of Aporphine Alkaloid Derivatives

| Compound/Derivative | Assay/Target | IC50 Value | Reference |

| SMU-Y6 (Taspine derivative) | TLR2 Inhibition | 0.11 ± 0.04 µmol/L | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of aporphine alkaloids.

Synthesis of Aporphine Alkaloids via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of the core dihydroisoquinoline structure of aporphine alkaloids.[1][8]

Modified Bischler-Napieralski Reaction with Oxalyl Chloride: [1]

-

Dissolve the starting β-arylethylamide in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C.

-

Add oxalyl chloride dropwise to the solution.

-

After stirring for a designated time, add a Lewis acid, for example, ferric chloride (FeCl₃).[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with an appropriate aqueous solution.

-

Extract the product using a suitable organic solvent.

-

Purify the product using column chromatography.

A common side reaction in the Bischler-Napieralski reaction is the formation of a styrene byproduct due to a competing retro-Ritter reaction. Using milder activating agents can help minimize this side reaction.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized aporphine alkaloid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the in vivo anti-inflammatory activity of compounds.[2][9]

Protocol: [2]

-

Animal Model: Use appropriate animal models, such as mice.

-

Compound Administration: Administer the test compound (e.g., SMU-Y6, a taspine derivative) orally or via another appropriate route at a specific dose. A control group should receive the vehicle.

-

Induction of Edema: After a set period (e.g., 1 hour), inject a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or a digital caliper.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exert their biological effects by modulating various intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[5][6][10] Several aporphine alkaloids, including nuciferine and protopine, have been shown to inhibit these pathways.[5][6][10] The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][11]

The general mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, which normally keeps NF-κB sequestered in the cytoplasm.[10] By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes.[11] Similarly, the phosphorylation of key kinases in the MAPK pathway (e.g., p38, ERK, JNK) is often suppressed by these alkaloids.[6][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Lirinidine: A Technical Guide to its Potential in Cosmetic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lirinidine, an isoquinoline alkaloid isolated from the leaves of Liriodendron tulipifera, presents a compelling profile for cosmetic research and development. This technical guide provides an in-depth analysis of its known and potential applications, focusing on its antioxidant, anti-inflammatory, and potential skin-lightening properties. While direct research on this compound's effects on key cosmetic endpoints such as melanogenesis and collagen synthesis is nascent, this document consolidates the existing data on this compound, its source extract, and related aporphine alkaloids to build a scientific foundation for future investigation. Detailed experimental protocols and elucidated signaling pathways are provided to guide further research and application development.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid found in the leaves of the Tulip Tree, Liriodendron tulipifera.[1] Aporphine alkaloids are a class of isoquinoline alkaloids known for a range of biological activities.[2] Initial studies have highlighted this compound's antioxidant and chemopreventive properties, suggesting its potential as a bioactive ingredient in cosmetic formulations.[1][3] This guide will explore the scientific basis for these potential applications.

Potential Cosmetic Applications and Mechanisms of Action

Antioxidant Activity

Oxidative stress from environmental aggressors is a primary driver of skin aging. Antioxidants can neutralize reactive oxygen species (ROS), protecting cellular structures from damage. This compound has demonstrated antioxidant capabilities in vitro.

Quantitative Data: Antioxidant Activity of (+)-Lirinidine [1]

| Assay | (+)-Lirinidine (100 µM) | Positive Control (100 µM) |

| DPPH Radical Scavenging | 6.5% inhibition | Vitamin C (88.5% inhibition) |

| Ferric Reducing Antioxidant Power (FRAP) | OD at 700 nm = 0.15 | BHA (OD at 700 nm = 0.98) |

Note: Data extracted from Kang et al., 2014.[1] The results indicate that while (+)-Lirinidine has minor radical scavenging activity, it possesses moderate ferric reducing power.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in skin aging and various skin disorders. An ethanol extract of Liriodendron tulipifera leaves, which contain this compound, has been shown to exhibit significant anti-inflammatory effects by inhibiting the Syk/Src/NF-κB signaling pathway.[4][5][6] This suggests that this compound may contribute to these anti-inflammatory properties.

Signaling Pathway: NF-κB in Skin Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in the skin.[7][8][9] Upon stimulation by inflammatory triggers like cytokines or pathogens, a cascade of signaling events leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. The extract of Liriodendron tulipifera has been shown to suppress this pathway.[4][5][6]

Potential for Skin Lightening (Melanogenesis Inhibition)

While there is no direct evidence of this compound's effect on melanogenesis, other compounds isolated from Liriodendron tulipifera have demonstrated the ability to inhibit tyrosinase activity and reduce melanin content in B16F10 melanoma cells.[4][10] Furthermore, some aporphine alkaloids have been shown to possess potent melanogenesis-inhibitory activity.[2] This suggests that this compound, as an aporphine alkaloid, warrants investigation for its potential to modulate skin pigmentation.

Signaling Pathway: Melanogenesis

Melanogenesis is primarily regulated by the transcription factor MITF (Microphthalmia-associated transcription factor).[1][11][12][13][14] Signaling cascades initiated by factors such as α-melanocyte-stimulating hormone (α-MSH) lead to the activation of CREB (cAMP response element-binding protein), which in turn upregulates MITF expression. MITF then activates the transcription of key melanogenic enzymes like tyrosinase (TYR), leading to melanin synthesis.

Potential for Anti-Aging (Collagen Synthesis)

There is currently no direct data on the effect of this compound on collagen synthesis. However, the modulation of signaling pathways that regulate collagen production is a key strategy in anti-aging cosmetic research.

Signaling Pathway: TGF-β and Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of collagen synthesis in dermal fibroblasts.[3][15][16][17][18] Binding of TGF-β to its receptor initiates a signaling cascade involving the phosphorylation of Smad proteins. Phosphorylated Smads form a complex that translocates to the nucleus and activates the transcription of collagen genes, such as COL1A1 and COL1A2.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cosmetic potential of compounds like this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay[1]

Objective: To measure the ferric ion reducing capacity of a sample.

Methodology:

-

Prepare a FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Add 10 µL of the test sample (dissolved in a suitable solvent) to a 96-well plate.

-

Add 190 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as ferrous ion equivalents.

Mushroom Tyrosinase Inhibition Assay[4][10]

Objective: To assess the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Methodology:

-

Prepare a 96-well plate with 40 µL of 67 mM sodium phosphate buffer (pH 6.8).

-

Add 20 µL of the test compound at various concentrations (dissolved in DMSO, final concentration ≤ 1%).

-

Add 20 µL of mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM L-tyrosine or L-DOPA as the substrate.

-

Incubate at 25°C for 20 minutes.

-

Measure the absorbance at 490 nm to determine the amount of dopachrome formed.

-

Kojic acid is typically used as a positive control.

-

Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.

Melanin Content Assay in B16F10 Cells[4][10]

Objective: To quantify the effect of a compound on melanin production in a cell-based model.

Methodology:

-

Seed B16F10 melanoma cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). α-MSH can be used to stimulate melanogenesis.

-

After treatment, wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein content of each sample, determined by a standard protein assay (e.g., Bradford assay).

Collagen Synthesis Assay in Human Dermal Fibroblasts[19][20][21][22]

Objective: To measure the effect of a compound on collagen production by fibroblasts.

Methodology:

-

Culture human dermal fibroblasts in appropriate media.

-

Treat the cells with the test compound at various concentrations for a set duration (e.g., 48-72 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of soluble collagen in the supernatant using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to collagen.

-

Alternatively, collagen synthesis can be assessed by measuring the incorporation of radiolabeled proline into collagen.

-

The results can be normalized to the total cell number or protein content.

Future Directions and Conclusion

This compound exhibits a promising, albeit currently underexplored, potential for cosmetic applications. Its established antioxidant activity and the anti-inflammatory properties of its source plant extract provide a strong rationale for its inclusion in anti-aging and soothing skincare formulations.

The primary areas for future research should focus on:

-

Melanogenesis: Direct evaluation of this compound's effect on tyrosinase activity and melanin content in B16F10 cells and, subsequently, in human melanocytes.

-

Collagen Synthesis: Investigation of this compound's impact on collagen production in human dermal fibroblasts and its potential modulation of the TGF-β signaling pathway.

-

Anti-inflammatory Mechanisms: Elucidation of the specific contribution of this compound to the anti-inflammatory effects of the Liriodendron tulipifera extract and its direct impact on the NF-κB pathway in skin cells.

-

Formulation and Stability: Development of stable and effective topical formulations for the delivery of this compound into the skin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biofunctional Constituents from Liriodendron tulipifera with Antioxidants and Anti-Melanogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethanol extract of Liriodendron tulipifera leaves displays anti-inflammatory activity by suppressing the Syk/Src/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.skku.edu [pure.skku.edu]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Skin manifestations of inborn errors of NF-κB [frontiersin.org]

- 9. NF-κB p65 and c-Rel control epidermal development and immune homeostasis in the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 17. m.youtube.com [m.youtube.com]

- 18. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Lirinidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirinidine, an alkaloid with recognized antioxidant and anticancer properties, presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a consolidated overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside general experimental protocols for acquiring such data. While specific, experimentally determined quantitative data for this compound remains largely accessible through specialized literature, this document serves as a foundational resource, outlining the expected data formats and methodologies for its characterization. Furthermore, a generalized workflow for the isolation and characterization of natural products like this compound is presented.

Spectroscopic Data of this compound

A comprehensive understanding of a molecule's structure is paramount for its development as a therapeutic agent. Spectroscopic techniques such as NMR and Mass Spectrometry provide detailed insights into the chemical structure and connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound. The exact mass of this compound has been reported, providing a key piece of information for its identification.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₂ | [1] |

| Molecular Weight | 281.35 g/mol | [1] |

| Exact Mass | 281.141579 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The chemical shifts are indicative of the functional groups and the electronic environment of each carbon atom. The ¹³C NMR spectrum of this compound has been recorded in Dimethyl Sulfoxide (DMSO).[1]

Table 2: ¹³C NMR Chemical Shifts for this compound

| Atom No. | Chemical Shift (ppm) |

| Data not available in search results. | Refer to Heterocycles 20, 863 (1983) for experimental data. |

This table is a placeholder to illustrate the required data presentation format.

¹H NMR spectroscopy provides detailed information about the proton environments in a molecule, including their chemical shifts, integration (number of protons), and multiplicity (splitting pattern), which reveals neighboring proton interactions through coupling constants (J).

Table 3: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Data not available in search results. | Specific experimental data for this compound is not publicly available. |

This table is a placeholder to illustrate the required data presentation format.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used.

-

Ionization: Electrospray ionization (ESI) is a common method for generating ions of polar molecules like alkaloids.

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and determine the exact mass.

-

Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then detected, providing structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹H NMR Acquisition: A standard ¹H NMR experiment is performed. Important parameters include the spectral width, number of scans, and relaxation delay. For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals.

Workflow for Natural Product Characterization

The process of identifying and characterizing a novel compound from a natural source like this compound follows a systematic workflow. This involves extraction, isolation, and structural elucidation using various analytical techniques.

Caption: A generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to possess both antioxidant and anticancer activities.[2]

-

Antioxidant Activity: In vitro studies have shown that this compound exhibits moderate ferric reducing power and minor radical scavenging activity.[2] The precise signaling pathways through which this compound exerts its antioxidant effects are not yet fully elucidated. However, many natural antioxidants are known to modulate pathways such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant enzymes.

-

Anticancer Activity: The anticancer properties of this compound have been noted, but the specific mechanisms of action and the signaling pathways involved require further investigation.[2] Common anticancer mechanisms for natural products include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Due to the lack of specific information on this compound's signaling pathways, a diagrammatic representation is not provided at this time. Further research is needed to delineate the molecular targets and signaling cascades modulated by this compound.

References

Lirinidine: A Technical Guide to Target Identification and Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lirinidine, an aporphine alkaloid with demonstrated antioxidant and anticancer properties, represents a promising natural product scaffold for drug discovery. However, its precise molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive overview of putative target identification and molecular docking strategies for this compound. Leveraging data from its structurally analogous compound, Liriodenine, this document outlines potential biological targets, detailed experimental protocols for their validation, and computational approaches to elucidate binding interactions. The methodologies and data presented herein are intended to serve as a foundational resource for researchers seeking to unravel the therapeutic potential of this compound and other related aporphine alkaloids.

Putative Molecular Targets of this compound

Direct experimental evidence for the molecular targets of this compound is currently limited in publicly available literature. However, based on studies of the structurally similar aporphine alkaloid, Liriodenine, several putative targets can be inferred. These targets span various protein classes, including enzymes critical for DNA topology, protein kinases involved in cell signaling, and receptors in the central nervous system.

Topoisomerase II

DNA topoisomerase II is a crucial enzyme that modulates the topological state of DNA, playing a vital role in replication, transcription, and chromosome segregation. Inhibition of this enzyme is a well-established mechanism for anticancer drugs. Studies have shown that Liriodenine is a potent inhibitor of topoisomerase II, suggesting that this compound may share this activity.[1]

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is implicated in cell survival and proliferation. It is considered an attractive target for cancer therapy. Molecular docking studies have predicted that Liriodenine can bind to the ATP-binding pocket of Pim-1, indicating its potential as a Pim-1 inhibitor.

GABA Receptor

The GABA receptor is the main inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents. Liriodenine has been shown to act as an antagonist at insect GABA receptors, suggesting a potential neurological activity for this compound.[2]

Smoothened Receptor

The Smoothened (SMO) receptor is a key component of the Hedgehog signaling pathway, which is implicated in embryonic development and carcinogenesis. In silico studies have demonstrated that Liriodenine can dock into the binding site of the Smoothened receptor, suggesting a potential role in modulating this pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for Liriodenine, which can be used as a proxy for estimating the potential activity of this compound.

Table 1: In Vitro Inhibitory Activity of Liriodenine

| Target | Assay Type | Species | IC50 / Ki | Reference |

| Topoisomerase II | Decatenation Assay | Human | Strong Inhibition (qualitative) | [1] |

| Insect GABA Receptor | Patch Clamp Electrophysiology | Periplaneta americana | ~1 µM (IC50) | [2] |

| Sodium Channel (INa) | Whole-cell Voltage Clamp | Rat | 0.7 µM (IC50) | [3] |

| L-type Calcium Channel (ICa) | Whole-cell Voltage Clamp | Rat | 2.5 µM (IC50) | [3] |

| Transient Outward Potassium Current (Ito) | Whole-cell Voltage Clamp | Rat | 2.8 µM (IC50) | [3] |

| Steady-state Outward Potassium Current (Iss) | Whole-cell Voltage Clamp | Rat | 1.9 µM (IC50) | [3] |

Table 2: Molecular Docking Scores for Liriodenine

| Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Topoisomerase II | AutoDock | - | LYS603 | [4] |

| Pim-1 Kinase | Not Specified | - | Not Specified | |

| Smoothened Receptor | Not Specified | - | Not Specified |

Experimental Protocols

This section provides detailed methodologies for target identification and validation, as well as for performing molecular docking studies.

Target Identification Protocols

This method is used to isolate and identify binding partners of a ligand from a complex biological sample.

-

Ligand Immobilization:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Couple the this compound derivative to the beads according to the manufacturer's protocol.

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Affinity Purification:

-

Prepare a cell lysate or tissue extract in a suitable lysis buffer.

-

Incubate the lysate with the this compound-coupled beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Wash the beads with lysis buffer containing a low concentration of detergent to remove non-specific binding proteins.

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

-

Protein Identification:

This approach uses a modified version of the small molecule to covalently label its targets in a cellular context.[7][8]

-

Probe Synthesis:

-

In-cell Labeling:

-

Treat living cells with the this compound probe for a specified time.

-

Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.

-

Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe.[9]

-

-

Enrichment and Identification:

-

Enrich the biotin-labeled proteins using streptavidin beads.

-

Digest the enriched proteins and identify them by LC-MS/MS as described above.[10]

-

Target Validation and Characterization Protocols

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[11][12][13][14]

-

Reaction Setup:

-

Prepare a reaction mixture containing kDNA, ATP, and reaction buffer.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding purified human Topoisomerase IIα.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-